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copper diphosphide

Thermodynamic Stability Phase Purity Solid-State Synthesis

Copper diphosphide (CuP₂, CAS 12019-11-3) is a binary transition-metal phosphide semiconductor crystallizing in a monoclinic layered structure featuring Cu-dimer units sandwiched between phosphorus-network layers. It possesses a direct band gap of approximately 1.5 eV and a high optical absorption coefficient exceeding 10⁵ cm⁻¹, which underpins its relevance for thin-film photovoltaics and photoelectrochemistry.

Molecular Formula CuP2-4
Molecular Weight 125.49 g/mol
CAS No. 12019-11-3
Cat. No. B1143527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecopper diphosphide
CAS12019-11-3
Synonymscopper diphosphide
Molecular FormulaCuP2-4
Molecular Weight125.49 g/mol
Structural Identifiers
SMILES[P-3].[P-3].[Cu+2]
InChIInChI=1S/Cu.2P/q+2;2*-3
InChIKeyAFYQWDTZPDKANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Diphosphide (CuP₂, CAS 12019-11-3) Baseline Overview for Scientific Procurement and Differentiation


Copper diphosphide (CuP₂, CAS 12019-11-3) is a binary transition-metal phosphide semiconductor crystallizing in a monoclinic layered structure featuring Cu-dimer units sandwiched between phosphorus-network layers [1]. It possesses a direct band gap of approximately 1.5 eV and a high optical absorption coefficient exceeding 10⁵ cm⁻¹, which underpins its relevance for thin-film photovoltaics and photoelectrochemistry [2]. CuP₂ is phosphorus-rich relative to the more commonly encountered copper(I) phosphide (Cu₃P, CAS 12019-57-7), a compositional difference that fundamentally alters its electronic structure, thermodynamic stability, and application profile [3]. With a theoretical lithium-ion storage capacity of ~1280–1495 mAh g⁻¹, an unusually low lattice thermal conductivity (~4 W m⁻¹ K⁻¹ at 300 K in single crystals), and demonstrated p-type field-effect transistor behavior with hole mobility reaching 147 cm² V⁻¹ s⁻¹, CuP₂ occupies a distinct position among copper phosphides and broader transition-metal pnictides for energy conversion, energy storage, and thermoelectric applications [4][5][6].

Why Cu₃P, NiP₂, or Other Metal Phosphides Cannot Substitute Copper Diphosphide in Targeted Applications


Attempting to generically substitute CuP₂ with its closest stoichiometric analog Cu₃P, or with isostructural diphosphides such as NiP₂, introduces irreconcilable differences in key performance metrics that directly govern device-level suitability. Cu₃P, despite being more commonly synthesized and commercially available, is thermodynamically less stable than CuP₂ under many preparation conditions and exhibits a fundamentally different electronic structure—it is a semi-metal with negligible band gap, whereas CuP₂ is a ~1.5 eV direct-gap semiconductor [1][2]. This single difference eliminates Cu₃P from optoelectronic and photovoltaic thin-film roles where CuP₂'s strong above-band-gap absorption is essential. In electrocatalysis, CuP₂ outperforms Cu₃P for the hydrogen evolution reaction (HER) in acidic media and for the oxygen evolution reaction (OER) generally, while Cu₃P is superior under alkaline HER and ORR conditions—meaning that pH-dependent application requirements gate the selection decisively [1]. For battery anodes, CuP₂'s theoretical gravimetric capacity (~1280–1495 mAh g⁻¹) is approximately 3.5× that of Cu₃P (~363 mAh g⁻¹) and substantially exceeds that of NiP₂, because CuP₂'s higher phosphorus content provides more alloying sites for lithium, sodium, or potassium [3][4]. In thermoelectrics, CuP₂'s Cu-dimer rattling modes suppress lattice thermal conductivity to ~4 W m⁻¹ K⁻¹—roughly half that of the benchmark thermoelectric GeTe—a phonon-scattering mechanism absent in Cu₃P and most other metal phosphides [5]. Below, we systematically quantify these differentiation dimensions.

Copper Diphosphide (CAS 12019-11-3) Quantitative Differentiation Evidence Across Six Dimensions for Informed Procurement


Thermodynamic Stability vs. Cu₃P: Why CuP₂ Is the More Stable Phase Under Controlled Synthesis, Enabling Phase-Pure Product Procurement

In a direct head-to-head wet-chemical synthesis study, CuP₂ was identified as the thermodynamically more stable product compared to Cu₃P under the same reaction conditions, despite Cu₃P being more commonly obtained. Higher synthesis temperatures (≥300 °C) preferentially drive CuP₂ formation, an observation consistent with CuP₂'s greater thermodynamic stability in the Cu–P binary phase diagram [1]. This thermodynamic preference means that procurement of phase-pure CuP₂ is fundamentally viable under controlled thermal processing, whereas Cu₃P batches may contain CuP₂ impurities when synthesized at elevated temperatures. The practical implication for procurement is that specifying CuP₂ with rigorous XRD phase verification is essential, since unintentional Cu₃P contamination degrades performance in applications requiring the semiconducting properties of CuP₂.

Thermodynamic Stability Phase Purity Solid-State Synthesis

Lattice Thermal Conductivity: CuP₂ vs. GeTe and GaAs — Half the κ_L of GeTe, One Order of Magnitude Below GaAs

Single-crystal CuP₂ exhibits a lattice thermal conductivity κ_L of approximately 4 W m⁻¹ K⁻¹ at 300 K, as measured by steady-state comparative method on flux-grown crystals [1]. This value is about one order of magnitude lower than that of GaAs (~45 W m⁻¹ K⁻¹), despite CuP₂ possessing a comparable mean sound speed of 4155 m s⁻¹ [1]. First-principles calculations further predict κ_L below 3.6 W m⁻¹ K⁻¹ in the monoclinic phase, approximately half that of the conventional thermoelectric GeTe (~7–8 W m⁻¹ K⁻¹) [2]. The origin is a Cu-dimer rattling mode at ~11 meV that strongly scatters heat-carrying acoustic phonons—a mechanism absent in Cu₃P, NiP₂, and most other metal phosphides [1][3]. Combined with a predicted thermoelectric figure of merit ZT exceeding 1.3 at 700 K upon p-type doping optimization, CuP₂ offers a rare combination of intrinsically low κ_L and tunable electronic transport that is not replicated by any other binary copper phosphide [2].

Thermoelectrics Lattice Thermal Conductivity Phonon Scattering

Band Gap and Optical Absorption: CuP₂ vs. Cu₃P and NiP₂ — A 1.5 eV Direct-Gap Semiconductor Where Analogs Are Semimetals or Narrow-Gap

Thin-film CuP₂ is a direct band gap semiconductor with E_g ≈ 1.5 eV and an optical absorption coefficient α exceeding 10⁵ cm⁻¹ above the band edge, as determined by UV–Vis–NIR spectrophotometry on polycrystalline films prepared by reactive sputtering and rapid annealing [1]. In contrast, Cu₃P is a semi-metal with no meaningful band gap (zero-gap or metallic behavior), making it unsuitable for photovoltaic absorber or photoelectrode applications [2]. Among isostructural diphosphides, monoclinic NiP₂ exhibits a significantly smaller direct band gap of ~0.54–0.62 eV, while cubic NiP₂ is a semi-metal [3]. CuP₂'s band gap of ~1.5 eV is nearly ideally positioned for single-junction solar cells under the Shockley–Queisser model, a property not shared by Cu₃P (gapless), NiP₂ (too narrow), or FeP₂ (metallic) [1][2][3]. Composition-insensitive electrical conductivity of ~1 S cm⁻¹ in CuP₂ thin films further distinguishes it from highly conductive but optically inactive Cu₃P [1].

Semiconductor Band Gap Thin-Film Photovoltaics

Theoretical Li-Ion Storage Capacity: CuP₂ (1280–1495 mAh g⁻¹) vs. Cu₃P (~363 mAh g⁻¹) and Graphite (372 mAh g⁻¹)

Ab initio computational screening of the Li–Cu–P ternary system predicts a theoretical gravimetric capacity of 1495 mAh g⁻¹ for CuP₂, compared to only 363 mAh g⁻¹ for Cu₃P and 372 mAh g⁻¹ for graphite, based on the full lithiation pathway to Li₃P and metallic Cu [1]. Experimental studies report a somewhat lower but still exceptional theoretical capacity of ~1280 mAh g⁻¹ based on the conversion reaction with up to 3 Li per P atom [2]. Bare CuP₂ electrodes deliver an initial specific discharge capacity of 1454 mAh g⁻¹ at 100 mA g⁻¹, although with a Coulombic efficiency of 83% that improves to near-100% upon carbon coating and cycling optimization [3]. CuP₂ nanowires retain a discharge capacity of 945 mAh g⁻¹ after 100 cycles with 88% capacity retention, and even at a high rate of 6 C, maintain ~600 mAh g⁻¹ [4]. In comparison, Cu₃P/RGO nanocomposites achieve a maximum of ~756 mAh g⁻¹ after 80 cycles at 500 mA g⁻¹, a lower absolute capacity that reflects the fundamentally lower phosphorus content and thus fewer lithium-alloying sites [5]. The capacity advantage of CuP₂ over Cu₃P is directly attributable to its higher phosphorus stoichiometry and is not achievable by any processing modification of Cu₃P.

Lithium-Ion Battery Anode Capacity Conversion Electrode

Electrocatalytic pH-Dependent Selectivity: CuP₂ Outperforms Cu₃P for Acidic HER and General OER; Cu₃P Superior for Alkaline HER/ORR

In a direct comparative electrocatalytic study using identically prepared CuP₂ and Cu₃P electrodes, CuP₂ demonstrated superior hydrogen evolution reaction (HER) activity in acidic electrolyte (0.5 M H₂SO₄) and superior oxygen evolution reaction (OER) activity across both acidic and alkaline conditions, while Cu₃P outperformed CuP₂ for HER and oxygen reduction reaction (ORR) specifically in alkaline medium (1 M KOH) [1]. This pH-dependent selectivity inversion is attributed to differences in surface electronic structure and the relative stability of surface oxide/hydroxide phases under operating conditions. The practical implication is clear: for acidic water electrolysis or acidic fuel cell cathode applications, CuP₂ is the preferred copper phosphide electrocatalyst; for alkaline electrolyzers or alkaline fuel cells, Cu₃P may be more appropriate. No other binary copper phosphide (Cu₂P, CuP) has been systematically benchmarked in the same study, but the CuP₂/Cu₃P pair provides the most rigorous head-to-head dataset available [1].

Electrocatalysis Hydrogen Evolution Reaction Oxygen Evolution Reaction

Potassium-Ion Battery Cycling Stability: CuP₂/C Composite Delivers 300 mAh g⁻¹ After 100 Cycles vs. Rapid Capacity Fade in Unmodified CuP₂

CuP₂, when integrated into a chemically bonded CuP₂/C composite with a KFSI-based electrolyte, delivers a reversible capacity of 451.4 mAh g⁻¹ at 50 mA g⁻¹, excellent rate performance of 123.5 mAh g⁻¹ at 1000 mA g⁻¹, and superior cycling stability retaining 300 mAh g⁻¹ after 100 cycles [1]. This performance is enabled by strong P–O–C chemical bonds formed during high-energy ball milling that buffer the large volume changes inherent to the conversion reaction with potassium. In contrast, unmodified CuP₂ without carbon bonding or KFSI electrolyte suffers from rapid capacity decay, a failure mode common to most metal phosphide anodes in potassium-ion systems [1]. While direct comparative data against Cu₃P in potassium-ion cells are not yet available in the peer-reviewed literature (class-level inference: Cu₃P's lower phosphorus content predicts lower theoretical K-storage capacity by analogy to the Li-system results in Evidence Item 4), the demonstrated cycling stability of properly engineered CuP₂/C establishes it as the leading copper phosphide candidate for potassium-ion battery anodes [1][2].

Potassium-Ion Battery Anode Cycling Stability Conversion Electrode

Copper Diphosphide (CAS 12019-11-3): Evidence-Based Application Scenarios Where CuP₂ Is the Scientifically Justified Selection Over Analogs


Thin-Film Photovoltaic Absorber Layers Requiring a ~1.5 eV Direct Band Gap Semiconductor with High Optical Absorption

CuP₂ thin films, with a direct band gap of ~1.5 eV and an optical absorption coefficient exceeding 10⁵ cm⁻¹, are near-ideal for single-junction photovoltaic absorbers under the Shockley–Queisser detailed-balance limit [1]. The kinetic stabilization processing route—reactive sputtering of amorphous CuP₂₊ₓ followed by rapid thermal annealing at ~460 °C—produces phase-pure, polycrystalline films with smooth surfaces suitable for device integration [1]. Unlike Cu₃P, which is semi-metallic and thus incapable of sustaining a photovoltage, and unlike NiP₂, whose band gap of ~0.5–0.6 eV is too narrow for efficient single-junction solar energy conversion, CuP₂ occupies the optimal band gap window [2][3]. The composition-insensitive electrical conductivity (~1 S cm⁻¹) provides process tolerance during film deposition, reducing the stringency of stoichiometry control relative to other compound semiconductors. Procurement specification: request CuP₂ sputtering targets with ≥99.5% phase purity, verified by XRD against reference pattern PDF 00-065-1274; thin films should be deposited on inert substrates (fused silica, sapphire) with capped annealing at 450–480 °C for ≤60 s in Ar atmosphere [1].

High-Capacity Lithium-Ion Battery Anodes Where Graphite's 372 mAh g⁻¹ Limit Is Insufficient

For lithium-ion battery applications demanding anode capacities substantially beyond graphite's theoretical 372 mAh g⁻¹, CuP₂ nanowires or CuP₂/carbon composites are indicated based on a first-principles theoretical capacity of 1495 mAh g⁻¹ and experimentally verified retention of 945 mAh g⁻¹ after 100 cycles (nanowire morphology) or 700 mAh g⁻¹ after 100 cycles (carbon-coated particulate morphology) [1][2][3]. The high capacity originates from the phosphorus-rich stoichiometry enabling conversion reactions with up to 3 Li⁺ per P atom, in contrast to Cu₃P's theoretical limit of ~363 mAh g⁻¹ that is rooted in its lower phosphorus content [1]. Users should note that unmodified CuP₂ exhibits a first-cycle Coulombic efficiency of only ~83% (bare) to ~61% (carbon-coated), requiring formation-cycle protocols to achieve near-100% efficiency in subsequent cycles [3]. Rate capability is morphology-dependent: CuP₂ nanowires retain ~600 mAh g⁻¹ at 6 C, while CuP₂-Te-C composites deliver 501 mAh g⁻¹ at 3.0 A g⁻¹ [2][4]. Procurement specification: request CuP₂ powder with verified particle size D50 < 10 µm for ball-milling composite preparation; or pre-formed CuP₂/C composite with confirmed P–O–C bonding by XPS; electrolyte compatibility check with KFSI-based formulations if targeting potassium-ion applications [2][3][5].

Thermoelectric Generators Operating in the 500–700 K Range Where Intrinsically Low Lattice Thermal Conductivity Eliminates Nanostructuring Complexity

CuP₂ single crystals or dense polycrystalline pellets offer an intrinsically low lattice thermal conductivity of ~4 W m⁻¹ K⁻¹ at 300 K—approximately half that of GeTe—arising from Cu-dimer rattling modes that strongly scatter heat-carrying acoustic phonons [1]. First-principles calculations predict that with optimal p-type doping (hole concentration ~10²⁰ cm⁻³), CuP₂ can achieve a thermoelectric figure of merit ZT > 1.3 at 700 K, competitive with established thermoelectrics but using earth-abundant Cu and P rather than scarce Te or Ge [2]. The high mean sound speed (4155 m s⁻¹, comparable to GaAs) combined with low κ_L is a rare phonon-engineering property not replicated in Cu₃P, NiP₂, or FeP₂ [1][3]. For procurement, single-crystal CuP₂ grown by flux methods provides the benchmark κ_L value; polycrystalline hot-pressed pellets are acceptable if grain size exceeds the phonon mean free path (~10–100 nm estimated from kinetic theory). Doping strategy: p-type doping via Zn substitution on Cu sites or Si substitution on P sites, to be specified at time of synthesis. Verification: laser flash analysis (LFA) for thermal diffusivity combined with DSC-measured specific heat to confirm κ < 5 W m⁻¹ K⁻¹ [1][2].

Acidic Water Electrolysis Hydrogen Evolution Cathodes Where Platinum-Group-Metal-Free Catalysts Are Required

CuP₂ is the preferred copper phosphide electrocatalyst for the hydrogen evolution reaction (HER) in acidic electrolytes (e.g., 0.5 M H₂SO₄), based on direct comparative linear sweep voltammetry against Cu₃P that shows superior overpotential and current density for CuP₂ under acidic conditions [1]. Conversely, if the target application involves alkaline HER (1 M KOH) or alkaline oxygen reduction (ORR), Cu₃P is the superior selection—a pH-dependent selectivity inversion that must guide procurement [1]. For the oxygen evolution reaction (OER), CuP₂ outperforms Cu₃P across all tested pH ranges, making it the general-purpose OER catalyst among binary copper phosphides [1]. The CuP₂ nanowire morphology, achieved via trioctylphosphine oxide-assisted wet-chemical synthesis, provides high electrochemically active surface area and preferential crystal growth along the a-axis, which may further enhance catalytic performance [1]. Procurement specification: request CuP₂ nanowires with aspect ratio > 10:1; confirm phase purity by XRD and morphology by SEM/TEM; electrochemical benchmarking should include overpotential at 10 mA cm⁻² in 0.5 M H₂SO₄ as acceptance criterion [1].

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